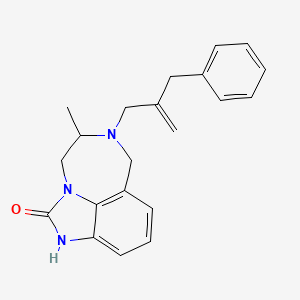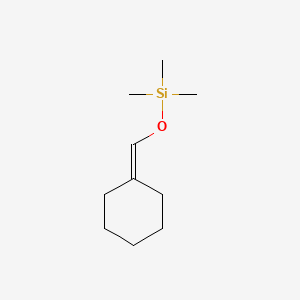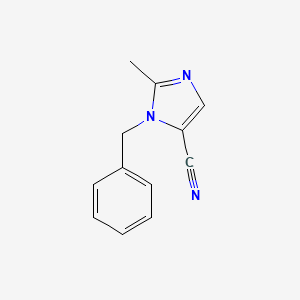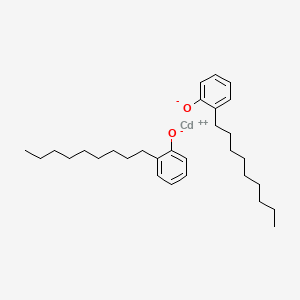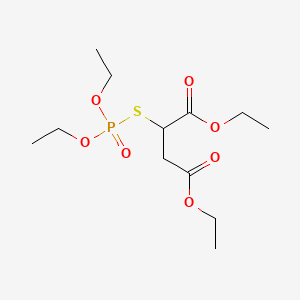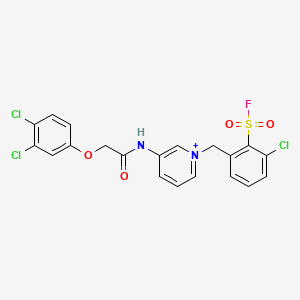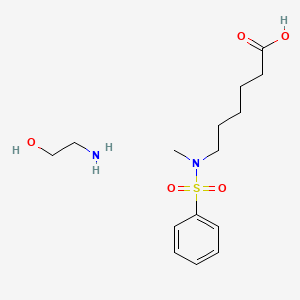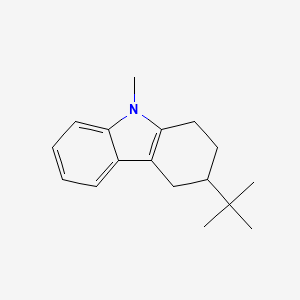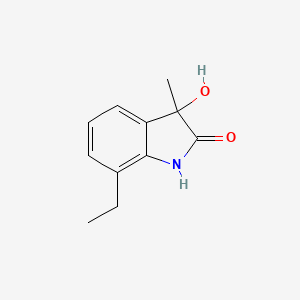
7-ethyl-3-hydroxy-3-methyl-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-3-hydroxy-3-methyl-1H-indol-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-ethyl-3-hydroxy-3-methyl-1H-indol-2-one, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-ethyl-3-hydroxy-3-methyl-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can yield fully saturated compounds .
Applications De Recherche Scientifique
7-ethyl-3-hydroxy-3-methyl-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-ethyl-3-hydroxy-3-methyl-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, indole derivatives can induce apoptosis in cancer cells by inhibiting pro-survival pathways . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-ethyl-3-hydroxy-3-methyl-1H-indol-2-one include other indole derivatives such as:
- 1H-indole-3-carbaldehyde
- Indole-3-acetic acid
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
What sets this compound apart is its unique substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and hydroxy groups can enhance its solubility and interaction with biological targets .
Propriétés
Numéro CAS |
7509-62-8 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
7-ethyl-3-hydroxy-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-7-5-4-6-8-9(7)12-10(13)11(8,2)14/h4-6,14H,3H2,1-2H3,(H,12,13) |
Clé InChI |
GLUYAANWKRVCHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(C(=O)N2)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


